

Technical Application Note: Optimization of Intravenous Vehicle Systems for Lodazecar

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Compound of Interest

Compound Name: Lodazecar

CAS No.: 87646-83-1

Cat. No.: B1675010

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Abstract & Scope

This technical guide details the formulation protocols for **Lodazecar**, a potent ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitor, for intravenous (IV) administration. **Lodazecar** exhibits significant lipophilicity ($\text{LogP} > 4.0$) and poor aqueous solubility, presenting a high risk of precipitation ("crashing out") upon introduction to the bloodstream.

This document provides three validated vehicle systems ranging from acute discovery screening to chronic safety toxicology. It prioritizes the prevention of micro-emboli and phlebitis caused by drug precipitation.

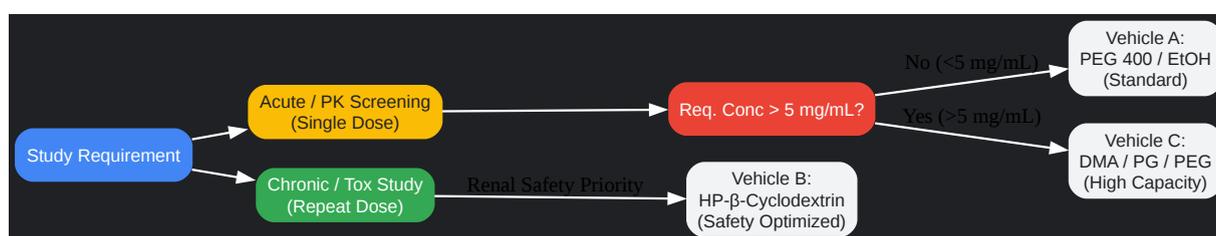
Physicochemical Analysis & Challenge

Lodazecar belongs to a class of urea/carbamate-based ACAT inhibitors. Its formulation challenge stems from its requirement to cross lipid membranes (high permeability) at the cost of aqueous solubility.[1]

Parameter	Characteristic	Implication for IV Formulation
Class	ACAT Inhibitor	Highly lipophilic; tends to associate with plasma lipoproteins.
LogP	> 4.5 (Predicted)	Practically insoluble in pure saline/PBS. Requires cosolvents or complexing agents.
pKa	Neutral/Weak Base	pH adjustment alone is insufficient for solubilization.
Risk Profile	High	Risk of hemolysis or precipitation upon dilution in blood (1:50 dilution factor).

Vehicle Selection Decision Tree

Select the appropriate vehicle based on your study duration and required concentration.



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Figure 1: Decision matrix for **Lodazecar** vehicle selection. Dark nodes indicate decision points; light nodes indicate final formulation.

Detailed Formulation Protocols

Protocol A: Standard Cosolvent System (PEG/EtOH)

Best For: Acute Pharmacokinetic (PK) studies in rodents. Mechanism: Cosolvency reduces the polarity of the aqueous phase to match the drug.

Composition:

- 10% Ethanol (absolute)
- 40% PEG 400 (Polyethylene Glycol)[2]
- 50% Saline (0.9% NaCl) or D5W (5% Dextrose)

Step-by-Step Procedure:

- Weighing: Weigh the required amount of **Lodazecar** into a sterile glass vial.
- Primary Solubilization: Add the calculated volume of Ethanol first. Vortex vigorously until the compound is fully wetted and mostly dissolved.
- Secondary Solubilization: Add the PEG 400. Sonicate for 5–10 minutes at 37°C. The solution should be perfectly clear (amber tint is acceptable).
- Aqueous Addition (CRITICAL):
 - Do not dump the saline in.
 - While vortexing the organic phase, add the Saline dropwise.
 - Why? Adding water too fast creates local high-polarity pockets, causing the drug to precipitate into amorphous solids that are hard to redissolve.
- Filtration: Pass through a 0.22 µm PVDF or PTFE syringe filter.

Validation Check:

- Hold the vial against a light source. If you see a "haze" (Tyndall effect), the drug has crashed out. Do not inject.

Protocol B: The "Safety" System (Cyclodextrin)

Best For: Repeat-dose toxicity studies; preventing hemolysis. Mechanism: Inclusion complexation.[3] The hydrophobic drug sits inside the cyclodextrin cone, shielding it from water.

Composition:

- 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Sterile Water.
- Optional: pH adjustment to 4.0–5.0 if stability requires.

Step-by-Step Procedure:

- Vehicle Prep: Dissolve HP-β-CD in water to create a 20% clear stock solution. Filter (0.22 μm) to sterilize.
- Addition: Add **Lodazecar** powder to the vehicle.
- High-Energy Mixing: This system requires energy to force the drug into the complex.
 - Method: Probe sonication (on ice) for 60-second bursts, or magnetic stirring for 12–24 hours at room temperature.
- Equilibrium: The solution may appear cloudy initially. Stir until clear.
- Final Filtration: Filter through 0.22 μm PES filter.

Protocol C: High-Capacity "Rescue" Vehicle (DMA/PG/PEG)

Best For: Very high doses where Protocol A fails. Based on cardiovascular screening protocols for insoluble NCEs [1].

Composition:

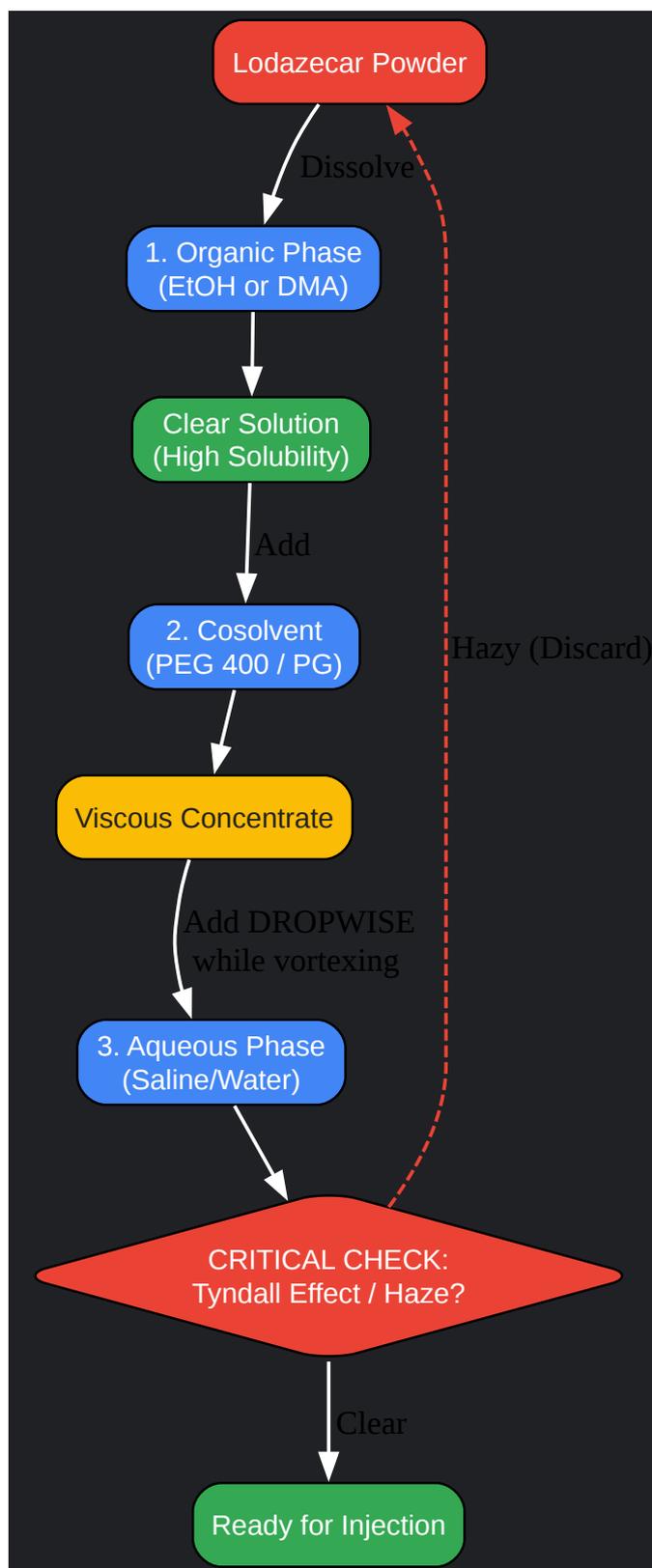
- 20% Dimethylacetamide (DMA)[2]
- 40% Propylene Glycol (PG)[2]
- 40% PEG 400[2]

Step-by-Step Procedure:

- Dissolve **Lodazecar** completely in DMA.
- Add PG and vortex.
- Add PEG 400 and vortex.
- Note: This formulation is water-free. It is injected slowly to allow blood flow to dilute it.
- Warning: DMA can cause hypotension if injected too rapidly. Infusion rate must be controlled (< 1 mL/min/kg).

Experimental Workflow & QC

The following diagram illustrates the critical "Order of Addition" required to prevent precipitation.



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Figure 2: Critical path for mixing cosolvent formulations. The dropwise addition of the aqueous phase is the most common failure point.

Quality Control (QC) Table

Before releasing the batch for animal study, perform these checks:

Test	Method	Acceptance Criteria
Visual Appearance	Visual inspection against black/white background	Clear, colorless to pale yellow. No particulates.
Dilution Stability	Dilute 100 μ L formulation into 5 mL warm PBS (37°C)	Solution must remain clear for >2 hours (simulates blood dilution).
pH	pH Meter	4.5 – 7.5 (Physiological tolerance).
Osmolality	Vapor Pressure Osmometer	300 – 600 mOsm/kg (Hypertonic is acceptable for slow IV).

References

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